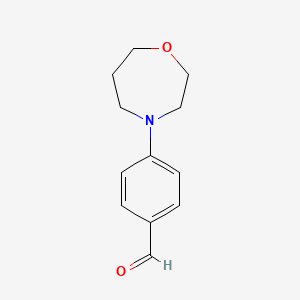![molecular formula C31H33N3O5S2 B12502550 N~2~-(3,4-dimethylphenyl)-N-{4-[(2,5-dimethylphenyl)sulfamoyl]phenyl}-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B12502550.png)
N~2~-(3,4-dimethylphenyl)-N-{4-[(2,5-dimethylphenyl)sulfamoyl]phenyl}-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~-(3,4-dimethylphenyl)-N-{4-[(2,5-dimethylphenyl)sulfamoyl]phenyl}-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its intricate structure, which includes multiple aromatic rings and sulfonyl groups, making it a subject of interest for researchers and industrial chemists.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N2-(3,4-dimethylphenyl)-N-{4-[(2,5-dimethylphenyl)sulfamoyl]phenyl}-N~2~-[(4-methylphenyl)sulfonyl]glycinamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Amination Reactions: Introduction of amine groups to aromatic rings.
Sulfonylation Reactions: Addition of sulfonyl groups to aromatic compounds.
Coupling Reactions: Formation of carbon-carbon bonds between aromatic rings.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to streamline the production process.
化学反応の分析
Types of Reactions
N~2~-(3,4-dimethylphenyl)-N-{4-[(2,5-dimethylphenyl)sulfamoyl]phenyl}-N~2~-[(4-methylphenyl)sulfonyl]glycinamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols.
科学的研究の応用
N~2~-(3,4-dimethylphenyl)-N-{4-[(2,5-dimethylphenyl)sulfamoyl]phenyl}-N~2~-[(4-methylphenyl)sulfonyl]glycinamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of N2-(3,4-dimethylphenyl)-N-{4-[(2,5-dimethylphenyl)sulfamoyl]phenyl}-N~2~-[(4-methylphenyl)sulfonyl]glycinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
類似化合物との比較
Similar Compounds
Similar compounds to N2-(3,4-dimethylphenyl)-N-{4-[(2,5-dimethylphenyl)sulfamoyl]phenyl}-N~2~-[(4-methylphenyl)sulfonyl]glycinamide include:
N-(2,4-Dimethylphenyl)formamide: A related compound with similar structural features.
Amitraz Impurity 1: Another compound with comparable functional groups and applications.
Uniqueness
The uniqueness of N2-(3,4-dimethylphenyl)-N-{4-[(2,5-dimethylphenyl)sulfamoyl]phenyl}-N~2~-[(4-methylphenyl)sulfonyl]glycinamide lies in its specific combination of aromatic rings and sulfonyl groups, which confer distinct chemical and biological properties
特性
分子式 |
C31H33N3O5S2 |
|---|---|
分子量 |
591.7 g/mol |
IUPAC名 |
2-(3,4-dimethyl-N-(4-methylphenyl)sulfonylanilino)-N-[4-[(2,5-dimethylphenyl)sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C31H33N3O5S2/c1-21-7-14-29(15-8-21)41(38,39)34(27-13-10-23(3)25(5)19-27)20-31(35)32-26-11-16-28(17-12-26)40(36,37)33-30-18-22(2)6-9-24(30)4/h6-19,33H,20H2,1-5H3,(H,32,35) |
InChIキー |
FRPZDQDEANFSNQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=C(C=CC(=C3)C)C)C4=CC(=C(C=C4)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(Tert-butoxycarbonyl)amino]-3-[(triphenylmethyl)sulfanyl]propanoic acid; dicha](/img/structure/B12502468.png)
![phenyl(4-{3-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]propyl}piperazin-1-yl)methanone](/img/structure/B12502486.png)
![N-[(3,5-di-tert-butylphenyl)[2-(dicyclohexylphosphanyl)phenyl]methyl]-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12502493.png)
![1-{2-[(2,3-Dimethylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12502496.png)
![N-[1-(3-fluoropropyl)azetidin-3-yl]-6-[8-methyl-7-(2,2,2-trifluoroethyl)-3,6,8,9-tetrahydropyrazolo[4,3-f]isoquinolin-6-yl]pyridin-3-amine](/img/structure/B12502505.png)
![N-hydroxy-3'-methyl-2a',3',4',5'-tetrahydro-2'H,4H-spiro[cyclohexane-1,1'-cyclopenta[ij][1,3]dioxolo[4,5-g]isoquinolin]-4-imine](/img/structure/B12502507.png)
![2-{[3-(butan-2-yl)-6-methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B12502508.png)
![N-(4-methoxyphenyl)-4-methyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-3-nitrobenzenesulfonamide](/img/structure/B12502509.png)
![7-chloro-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazine-4-carbonitrile 5,5-dioxide](/img/structure/B12502510.png)

![4-hydroxy-5-(2-hydroxyphenyl)-2-(prop-2-en-1-ylsulfanyl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12502540.png)
![Methyl 4-(4-acetylpiperazin-1-yl)-3-{[(3,4-dichlorophenyl)carbonyl]amino}benzoate](/img/structure/B12502548.png)

![Methyl 5-{[(3-methoxynaphthalen-2-yl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12502558.png)
